![molecular formula C14H16FNO B2532375 1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2193937-08-3](/img/structure/B2532375.png)
1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring attached to a fluorophenyl group and a prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be synthesized through aldol condensation reactions involving an aldehyde and a ketone under basic conditions.
Analyse Chemischer Reaktionen
1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but features a chlorophenyl group instead of a fluorophenyl group.
Quinoline Derivatives: These compounds share the pyrrolidine ring but have different aromatic substituents, leading to distinct biological activities.
Eigenschaften
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-14(17)16-8-4-7-13(16)10-11-5-3-6-12(15)9-11/h2-3,5-6,9,13H,1,4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXWXRRFEDBCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
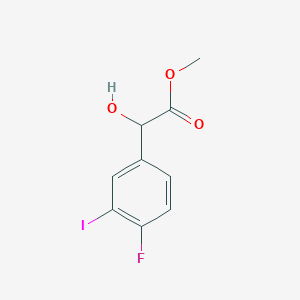
![N-(2-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2532293.png)
![N-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2532294.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)
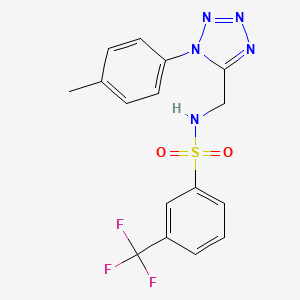
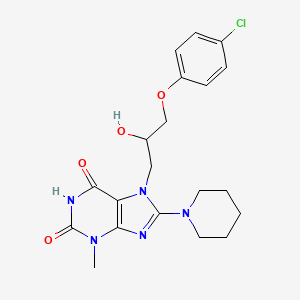
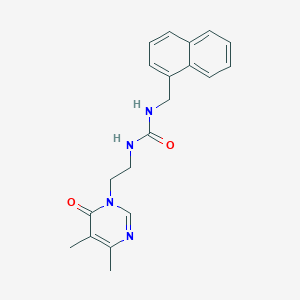
![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

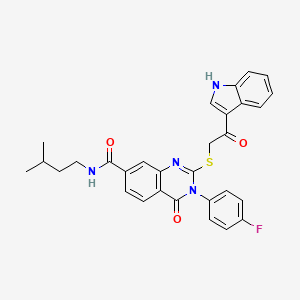
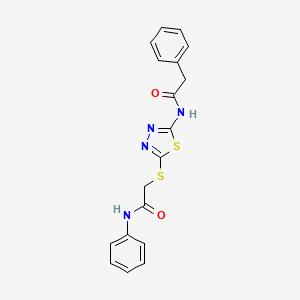
![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)
![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)
